4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide
4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0735627
InChI:
InChI=1S/C17H16F3NO3/c1-23-9-10-24-15-7-5-12(6-8-15)16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)
SMILES:
COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Molecular Formula:
C17H16F3NO3
Molecular Weight:
339.31 g/mol
4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide
CAS No.:
Cat. No.: VC0735627
Molecular Formula: C17H16F3NO3
Molecular Weight: 339.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16F3NO3 |
|---|---|
| Molecular Weight | 339.31 g/mol |
| IUPAC Name | 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C17H16F3NO3/c1-23-9-10-24-15-7-5-12(6-8-15)16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |
| Standard InChI Key | OUTXGUCSFMWSOU-UHFFFAOYSA-N |
| SMILES | COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
| Canonical SMILES | COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator